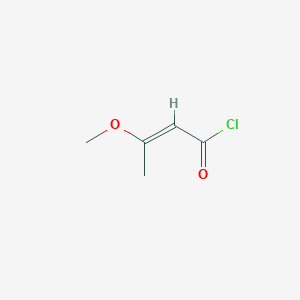

(E)-3-Methoxy-2-butenoyl chloride

Description

Contextualization of Acyl Chlorides in Modern Organic Chemistry

Acyl chlorides, also known as acid chlorides, are a class of organic compounds defined by the functional group -COCl. savemyexams.com They are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine atom. libretexts.org This substitution makes the carbonyl carbon highly electrophilic and, consequently, extremely reactive towards nucleophiles. numberanalytics.com

Their high reactivity makes them invaluable intermediates in organic synthesis. numberanalytics.comiitk.ac.in Acyl chlorides are frequently employed as acylating agents to introduce an acyl group (R-C=O) into other molecules. This is a fundamental step in the synthesis of numerous compounds, including esters, amides, and anhydrides, through nucleophilic acyl substitution reactions. savemyexams.comnumberanalytics.com Common methods for preparing acyl chlorides involve treating carboxylic acids with reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus(III) chloride (PCl₃). libretexts.orgiitk.ac.in Due to their enhanced reactivity compared to the parent carboxylic acids, acyl chlorides often provide faster reactions and higher yields, solidifying their status as essential reagents in the chemist's toolkit. savemyexams.comquora.com

Significance of Enoyl Chlorides in Synthetic Methodologies

Enoyl chlorides are a specific subclass of acyl chlorides that contain a carbon-carbon double bond conjugated to the carbonyl group. This structural feature imparts additional reactivity, making them versatile building blocks in synthesis. lookchem.comnih.gov Beyond the standard nucleophilic acyl substitution at the carbonyl carbon, the conjugated system allows for participation in a wider range of transformations.

These compounds are valuable in the construction of complex molecules, including chiral compounds and natural products. For instance, enoyl chlorides are used in reactions to form chiral 3-[(E)-enoyl]-1,3-oxazolidin-2-ones, which are important intermediates in asymmetric synthesis. researchgate.net The conformational preferences of N-enoyl systems have been studied to better understand and predict the outcomes of their reactions. researchgate.net Furthermore, the enoyl moiety is a key component in the biosynthesis of natural products like curacin A, where an enoyl-acyl carrier protein reductase is involved in forming a cyclopropane (B1198618) ring. nih.gov

Historical Development of Research on (E)-3-Methoxy-2-butenoyl Chloride

Research involving this compound has evolved from its use as a simple acylating agent to its recognition as a key structural component in biologically active molecules. Early research, such as the work by Bernhard & Snieckus in 1971, highlighted its utility as a reagent for synthesizing heterocyclic compounds. iucr.orgiucr.org Specifically, it was used to create amide intermediates that could be cyclized to form structures like 3,4-dihydroisoquinolines. iucr.orgiucr.org

Subsequent studies continued to leverage its reactivity. A 2010 publication described the reaction of this compound with 3,4-dimethoxyphenethylamine (B193588) to produce (E)-N-(3,4-dimethoxyphenethyl)-3-methoxybut-2-enamide, a precursor for more complex heterocyclic systems. iucr.orgiucr.org This reaction proceeds efficiently, demonstrating the compound's role as a reliable building block. iucr.org More recently, the focus has expanded to the field of biosynthesis. A 2023 study on the marine cyanobacterium Moorea bouillonii identified the (E)-3-methoxy-2-butenoyl moiety as the starter unit in the biosynthesis of lyngbyapeptin B, a hybrid polyketide-nonribosomal peptide. acs.org This discovery highlights a shift in the compound's relevance from a synthetic tool to a key motif in natural product chemistry.

Scope and Objectives of Academic Inquiry into this compound

The primary focus of academic research on this compound is its application as a versatile precursor in the synthesis of complex organic molecules. The main objectives of this inquiry are multifaceted and span different areas of organic chemistry.

One major objective is its continued use as a building block for creating heterocyclic compounds and natural product analogs. iucr.org Researchers utilize it in acylation reactions to construct specific amide linkages, which are then used in subsequent cyclization steps. iucr.org For example, its reaction with phenylethylamines is a key step in synthesizing precursors to dihydroisoquinolines. iucr.org

Another significant area of investigation is its role in natural product biosynthesis. Understanding how organisms construct the (E)-3-methoxy-2-butenoyl unit, as seen in lyngbyapeptin B, provides valuable insights into enzymatic reaction mechanisms and may inspire new biosynthetic approaches to complex molecules. acs.org Furthermore, the compound is used to modify existing natural products through acylation, a strategy sometimes employed to enhance or alter biological activity. beilstein-journals.org The overarching goal is to fully exploit the unique reactivity of this bifunctional reagent to develop novel synthetic methodologies and access new chemical entities.

Table 2: Selected Synthetic Applications of this compound This table is interactive. Click on the headers to sort the data.

| Reactant | Product | Research Context | Reference(s) |

|---|---|---|---|

| 3,4-Dimethoxyphenethylamine | (E)-N-(3,4-Dimethoxyphenethyl)-3-methoxybut-2-enamide | Synthesis of precursors for heterocyclic compounds (e.g., 3,4-dihydroisoquinolines). | iucr.org, iucr.org |

| Lyngbyapeptin B Biosynthesis | (E)-3-methoxy-2-butenoyl starter unit | Serves as the initial building block in the biosynthesis of a complex natural product. | acs.org |

| Various Alcohols/Amines | Esters/Amides | General acylation reactions to create diverse organic molecules. | , |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7ClO2 |

|---|---|

Molecular Weight |

134.56 g/mol |

IUPAC Name |

(E)-3-methoxybut-2-enoyl chloride |

InChI |

InChI=1S/C5H7ClO2/c1-4(8-2)3-5(6)7/h3H,1-2H3/b4-3+ |

InChI Key |

ZOEKCHLPVQJQQE-ONEGZZNKSA-N |

Isomeric SMILES |

C/C(=C\C(=O)Cl)/OC |

Canonical SMILES |

CC(=CC(=O)Cl)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for E 3 Methoxy 2 Butenoyl Chloride

Regioselective Synthesis of the Enoyl Chloride Moiety

The regioselective construction of the 3-methoxy-2-enoyl chloride framework is paramount to avoid the formation of isomeric impurities. A key strategy involves the use of β-dicarbonyl compounds as precursors, where the inherent reactivity of the carbonyl groups can be manipulated to control the final arrangement of the methoxy (B1213986) and chloro-carbonyl groups.

One plausible regioselective approach begins with a readily available β-keto ester, such as methyl acetoacetate (B1235776). The synthesis proceeds through two main steps:

O-Alkylation: The β-keto ester is first converted to its enolate, which is then O-alkylated rather than C-alkylated. Using a methylating agent like dimethyl sulfate (B86663) under controlled conditions favors the formation of a mixture of methyl (E)- and (Z)-3-methoxy-2-butenoate. The regioselectivity is ensured by the starting material's structure, placing the methoxy group at the C-3 position.

Conversion to Acyl Chloride: The resulting methyl 3-methoxy-2-butenoate can then be converted to the target acyl chloride. This typically involves saponification of the ester to the corresponding carboxylic acid, followed by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride.

An alternative strategy for forming β-chloro-α,β-unsaturated carbonyl compounds is the Vilsmeier-Haack reaction. wikipedia.orgchemistrysteps.comyoutube.comtcichemicals.comjk-sci.com While typically used for formylation of electron-rich arenes, it can be adapted for acyclic ketones. The reaction of a ketone with a Vilsmeier reagent (e.g., formed from dimethylformamide and phosphoryl chloride) generates a β-chloro-α,β-unsaturated iminium salt, which can be hydrolyzed to a β-chloro-α,β-unsaturated aldehyde. Subsequent oxidation of the aldehyde to a carboxylic acid and then chlorination would provide a route to a chloro-substituted enoyl chloride. The regioselectivity would be dictated by the initial enolization of the ketone precursor.

Stereospecific Approaches to (E)-3-Methoxy-2-butenoyl Chloride

Achieving high stereoselectivity for the (E)-isomer is a critical challenge. The geometry of the double bond is often established during the formation of the enol or enol ether intermediate.

Starting from methyl 3-methoxy-2-butenoate, the (E) and (Z) isomers are often formed as a mixture. The ratio of these isomers is influenced by thermodynamic and kinetic factors, including the choice of solvent, counter-ion, and reaction temperature during the O-methylation of the β-keto ester enolate. Thermodynamic control, achieved by allowing the isomers to equilibrate, typically favors the more stable (E)-isomer where the bulky ester and methoxy groups are positioned trans to each other. Separation of the desired (E)-isomer can be accomplished using chromatographic techniques before proceeding to the final chlorination step.

Another approach involves the hydrohalogenation of an appropriate ynone precursor. While methods for the hydrohalogenation of ynones often yield (Z)-β-halo-α,β-unsaturated carbonyl systems, modification of the catalytic system and reaction conditions could potentially favor the formation of the (E)-isomer through a different reaction mechanism, such as a radical-mediated addition. rsc.org

Novel Reagents and Catalytic Systems in its Preparation

The conversion of the carboxylic acid intermediate, (E)-3-methoxy-2-butenoic acid, to the final acyl chloride utilizes well-established chlorinating agents. However, the choice of reagent can impact yield and purity.

Thionyl Chloride (SOCl₂): A common and cost-effective reagent that converts carboxylic acids to acyl chlorides, with gaseous byproducts (SO₂ and HCl) that are easily removed. libretexts.org

Oxalyl Chloride ((COCl)₂): Often used for milder conversions and provides volatile byproducts (CO, CO₂, and HCl). It is typically used with a catalytic amount of dimethylformamide (DMF), which forms the Vilsmeier reagent in situ.

Phosphorus Pentachloride (PCl₅): A powerful chlorinating agent, though it produces a liquid byproduct (POCl₃) that must be separated by distillation. libretexts.org

Modern catalytic approaches are being developed to improve the efficiency and sustainability of such transformations. For instance, palladium-catalyzed reactions have been employed for the difunctionalization of unsaturated bonds with acid chlorides, demonstrating the potential for novel C-C and C-Cl bond formations under catalytic conditions. nih.gov Furthermore, photocatalysis offers innovative pathways; visible-light-promoted organocatalytic aerobic oxidation can convert silyl (B83357) enol ethers into α,β-unsaturated carbonyl compounds, which could serve as precursors. pkusz.edu.cnrsc.org These advanced catalytic systems could hypothetically be adapted to create more direct and efficient routes to the target molecule.

Atom-Economical and Sustainable Synthetic Routes

Green chemistry principles, particularly atom economy, encourage the development of synthetic routes that maximize the incorporation of reactant atoms into the final product. rsc.org Multi-step syntheses involving protection/deprotection or requiring stoichiometric activating agents often have poor atom economy.

A more atom-economical route to this compound would involve the direct, stereoselective conversion of a simple starting material. A hypothetical ideal synthesis might involve a catalytic process that directly converts a β-keto ester into the target enoyl chloride in a single step, perhaps through a catalytic cycle that involves in-situ O-methylation and chlorination.

Comparative Analysis of Synthetic Efficiencies and Selectivities

Different synthetic pathways to this compound can be compared based on their potential efficiency, selectivity, and practicality. The following table outlines two plausible, albeit largely hypothetical, routes based on established organic chemistry principles.

| Feature | Route A: From β-Keto Ester | Route B: Vilsmeier-Haack Type Approach |

| Starting Material | Methyl acetoacetate | 2,4-Pentanedione |

| Key Steps | 1. O-Methylation 2. Isomer Separation (E/Z) 3. Saponification 4. Chlorination | 1. Vilsmeier-Haack Reaction 2. Hydrolysis 3. Oxidation 4. Chlorination |

| Key Reagents | Dimethyl sulfate, NaOH, SOCl₂ | POCl₃, DMF, Oxidizing Agent (e.g., NaClO₂) |

| Regiocontrol | Excellent (defined by starting material) | Good (dependent on enolization of diketone) |

| Stereocontrol | Moderate (E/Z mixture often formed, requires separation or equilibration) | Potentially poor (may yield mixed isomers) |

| Estimated Overall Yield | Moderate (multiple steps, potential loss during separation) | Low to Moderate (multiple steps, harsh conditions) |

| Advantages | Utilizes common starting materials; clear control of regiochemistry. | Potentially shorter route to a chlorinated intermediate. |

| Disadvantages | Multi-step process; stereoselectivity can be challenging. | Harsh reagents; control of side reactions; unproven for this specific substrate class. |

Asymmetric Synthesis Approaches Utilizing Precursors

While this compound itself is achiral, it can be synthesized from chiral precursors to be used in the construction of enantiomerically pure molecules. Asymmetric synthesis would focus on creating stereocenters in the starting materials.

One strategy involves the asymmetric synthesis of chiral β-hydroxy esters. rsc.org Enzymes or chiral catalysts can be used to perform enantioselective reductions of β-keto esters to yield optically active β-hydroxy esters. nih.gov This chiral alcohol could then be used as a starting point. The synthetic sequence would involve:

Asymmetric Reduction: Enantioselective reduction of ethyl acetoacetate to afford (S)- or (R)-ethyl 3-hydroxybutanoate.

Protection/Methylation: The resulting secondary alcohol is methylated (e.g., using methyl iodide and a base).

Conversion to Acyl Chloride: The ester is hydrolyzed to the carboxylic acid, and then treated with a chlorinating agent. This sequence would produce a chiral 3-methoxybutanoyl chloride. While this does not directly yield the target unsaturated compound, subsequent controlled elimination could potentially provide a route to chiral, non-racemic materials.

Alternatively, kinetic resolution of a racemic precursor, such as a chiral β-hydroxy ester, could be employed. researchgate.net Enzymatic strategies are particularly effective for selectively acylating or hydrolyzing one enantiomer from a racemic mixture, leaving the other enantiomer in high enantiopurity for further elaboration. nih.gov

Chemical Reactivity and Mechanistic Investigations of E 3 Methoxy 2 Butenoyl Chloride

Nucleophilic Acyl Substitution Reactions

The most prominent feature of (E)-3-Methoxy-2-butenoyl chloride is the acyl chloride functional group, which is highly susceptible to nucleophilic attack. These reactions proceed via a general nucleophilic acyl substitution mechanism, characterized by an initial addition of the nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion, a stable leaving group, to regenerate the carbonyl double bond. masterorganicchemistry.comvanderbilt.edupressbooks.pub The high reactivity of acyl chlorides compared to other carboxylic acid derivatives, such as esters or amides, stems from the strong inductive electron-withdrawing effect of the chlorine atom and minimal resonance stabilization between the carbonyl group and the chlorine. vanderbilt.eduuomustansiriyah.edu.iq

Reactions with Alcohols and Phenols: Esterification Pathways

This compound reacts readily with alcohols and phenols to yield the corresponding (E)-3-methoxy-2-butenoate esters. This transformation is a classic example of nucleophilic acyl substitution, where the oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile.

The reaction with simple alcohols is typically rapid and exothermic, occurring at room temperature. libretexts.org The process is often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct, preventing potential side reactions with the acid-sensitive methoxy (B1213986) group or the double bond.

The esterification mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbonyl carbon of the acyl chloride. This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion. A final deprotonation step, usually by the added base, yields the final ester product and the hydrochloride salt of the base.

Phenols, being less nucleophilic than alcohols due to the delocalization of the oxygen lone pair into the aromatic ring, may react more slowly. libretexts.org The reaction can be facilitated by converting the phenol to its more nucleophilic conjugate base, the phenoxide ion, by using a stronger base like sodium hydroxide. savemyexams.com

| Nucleophile | Reagent/Conditions | Product | Reaction Type |

| Ethanol | Pyridine, Room Temp. | Ethyl (E)-3-methoxy-2-butenoate | Esterification |

| Phenol | NaOH, then add acyl chloride | Phenyl (E)-3-methoxy-2-butenoate | Esterification |

| Benzyl Alcohol | Triethylamine, CH₂Cl₂ | Benzyl (E)-3-methoxy-2-butenoate | Esterification |

Reactions with Amines: Amidation Mechanisms

The reaction of this compound with primary and secondary amines provides a direct route to (E)-3-methoxy-2-butenamides. This amidation process is generally very fast due to the high nucleophilicity of amines. libretexts.org

The mechanism is analogous to esterification, involving a nucleophilic addition-elimination pathway. libretexts.org The nitrogen atom of the amine attacks the carbonyl carbon, leading to a zwitterionic tetrahedral intermediate. This intermediate then eliminates the chloride ion. A second molecule of the amine acts as a base to deprotonate the nitrogen, yielding the neutral amide product and an ammonium (B1175870) chloride salt. libretexts.org Consequently, the reaction requires at least two equivalents of the amine: one to act as the nucleophile and one to act as the base.

This method has been utilized in the synthesis of specific bioactive molecules. For instance, (E)-N-(3,4-Dimethoxyphenethyl)-3-methoxybut-2-enamide has been synthesized from this compound and 3,4-dimethoxyphenethylamine (B193588), serving as an intermediate for dihydroisoquinoline synthesis.

| Amine | Stoichiometry | Product | Reaction Type |

| Diethylamine | >2 equivalents | N,N-Diethyl-(E)-3-methoxy-2-butenamide | Amidation |

| Aniline | >2 equivalents | N-Phenyl-(E)-3-methoxy-2-butenamide | Amidation |

| 3,4-Dimethoxyphenethylamine | >2 equivalents | (E)-N-(3,4-Dimethoxyphenethyl)-3-methoxybut-2-enamide | Amidation |

Reactions with Carboxylic Acids: Anhydride Formation

This compound can react with carboxylate salts (the conjugate bases of carboxylic acids) to form mixed anhydrides. masterorganicchemistry.comvanderbilt.edu This reaction follows the standard nucleophilic acyl substitution mechanism where the carboxylate anion serves as the oxygen-based nucleophile.

To perform this synthesis, the carboxylic acid is first deprotonated with a non-nucleophilic base (e.g., pyridine or triethylamine) to generate the more reactive carboxylate anion. This anion then attacks the carbonyl carbon of this compound, leading to a tetrahedral intermediate that expels the chloride ion to afford the mixed anhydride. libretexts.org These mixed anhydrides are themselves reactive acylating agents and can be useful in various synthetic applications.

| Carboxylate Source | Base | Product | Reaction Type |

| Acetic Acid | Pyridine | Acetic (E)-3-methoxy-2-butenoic anhydride | Anhydride Formation |

| Benzoic Acid | Triethylamine | Benzoic (E)-3-methoxy-2-butenoic anhydride | Anhydride Formation |

Reactions with Organometallic Reagents: Carbon-Carbon Bond Formation

The reaction of acyl chlorides with organometallic reagents is a powerful tool for creating new carbon-carbon bonds. The product outcome for this compound depends significantly on the type of organometallic reagent used.

With highly reactive organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li), the reaction typically involves a double addition. uomustansiriyah.edu.iqlibretexts.org The first equivalent of the organometallic reagent undergoes nucleophilic acyl substitution to form a ketone intermediate. youtube.com This ketone is also highly reactive towards the organometallic reagent and immediately undergoes a second nucleophilic addition to yield a tertiary alcohol after acidic workup. libretexts.orgyoutube.com

To achieve a selective single addition and isolate the ketone product, less reactive organometallic reagents are required. libretexts.org Lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are well-suited for this purpose. youtube.com These reagents are sufficiently nucleophilic to react with the highly reactive acyl chloride but are generally unreactive towards the resulting ketone product, allowing for its isolation. libretexts.orgyoutube.com This selectivity makes Gilman reagents particularly valuable for synthesizing specific α,β-unsaturated ketones from this compound.

| Organometallic Reagent | Equivalents | Intermediate/Product | Reaction Type |

| Methylmagnesium bromide (CH₃MgBr) | ≥ 2 | (E)-4-methoxy-3-methylpent-3-en-2-one (ketone intermediate), then 2,3-dimethyl-4-methoxypent-4-en-2-ol | C-C Bond Formation (Tertiary Alcohol) |

| Lithium dimethylcuprate ((CH₃)₂CuLi) | 1 | (E)-4-methoxy-3-methylpent-3-en-2-one | C-C Bond Formation (Ketone) |

| Phenylmagnesium bromide (PhMgBr) | ≥ 2 | (E)-1-phenyl-3-methoxy-1-buten-1-one (ketone intermediate), then 1,1-diphenyl-3-methoxybut-2-ene | C-C Bond Formation (Tertiary Alcohol) |

Electrophilic Reactivity of the Butenoyl Moiety

Beyond the reactions at the acyl chloride group, the α,β-unsaturated system of this compound can participate in reactions where it acts as an electrophile, most notably in cycloadditions.

Cycloaddition Reactions (e.g., Diels-Alder)

The conjugated system of this compound makes it a potential dienophile for [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. wikipedia.org In this role, the electron-withdrawing acyl chloride group lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with an electron-rich diene. The reaction proceeds in a concerted fashion to form a six-membered ring. wikipedia.org

The stereochemistry of the dienophile is retained in the product. Given the (E)-configuration of the starting material, the substituents on the former double bond will have a specific trans-relationship in the resulting cyclohexene (B86901) adduct. The regioselectivity is influenced by both the electron-donating methoxy group and the electron-withdrawing acyl chloride group.

Lewis acids are often employed as catalysts in Diels-Alder reactions involving α,β-unsaturated carbonyl compounds. liv.ac.ukresearchgate.net The Lewis acid coordinates to the carbonyl oxygen, further lowering the LUMO energy and increasing the dienophile's reactivity, often leading to enhanced reaction rates and stereoselectivity. liv.ac.uk Research on analogous systems, such as 3-((E)-2-butenoyl)-1,3-oxazolin-2-one, has shown that Lewis acid catalysis can afford high yields and excellent diastereoselectivity in reactions with dienes like cyclopentadiene. liv.ac.ukresearchgate.net

Furthermore, the electron-rich nature of the enol ether part of the molecule suggests it could participate in inverse-electron-demand Diels-Alder reactions, where it would act as the diene component reacting with an electron-poor dienophile. oup.com This dual reactivity highlights the synthetic versatility of the butenoyl moiety.

| Reaction Type | Reactant Partner (Example) | Catalyst (Example) | Product Type |

| Diels-Alder [4+2] Cycloaddition | Cyclopentadiene (Diene) | Diethylaluminum chloride (DEAC) researchgate.net | Bicyclic cyclohexene derivative |

| Inverse-Electron-Demand Diels-Alder | Dimethyl acetylenedicarboxylate (B1228247) (Dienophile) | Heat or Lewis Acid | Dihydropyran derivative |

| [3+2] Dipolar Cycloaddition | Nitrone | None/Heat | Isoxazolidine derivative nih.gov |

Michael Additions and Related Conjugate Additions

This compound possesses the classic structural motif of a Michael acceptor: an electron-withdrawing acyl chloride group in conjugation with a carbon-carbon double bond. This electronic arrangement polarizes the molecule, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles in a conjugate or 1,4-addition fashion. The general mechanism for a Michael reaction involves the addition of a nucleophile (the Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.com

While specific studies detailing the Michael addition reactions of this compound are not extensively documented, the reactivity of analogous α,β-unsaturated systems is well-established. For instance, α,β-unsaturated acyl fluorides have been used in annulation reactions. acs.org Similarly, isothiourea has been employed to catalyze the enantioselective Michael addition of malonates to α,β-unsaturated aryl esters. acs.org Nucleophiles that typically participate in conjugate additions include enolates, amines, and thiolates. masterorganicchemistry.com Given the high reactivity of the acyl chloride group, reactions with soft nucleophiles under carefully controlled conditions would be expected to favor the 1,4-addition pathway. The presence of the methoxy group at the β-position can also influence the reactivity, potentially stabilizing the intermediate enolate through resonance.

In a related context, the conjugate addition of organocopper species to chiral N-acyloxazolidinones derived from α,β-unsaturated acids is a standard method for asymmetric synthesis. ucl.ac.uk Although never before employed in 1,4-additions, a similar substrate, (R,E)-3-(4-methoxy-2-butenoyl)-4-phenyl-2-oxazolidinone, was investigated for such reactions, highlighting the potential of the methoxy-butenoyl scaffold as a Michael acceptor. ucl.ac.uk

Rearrangement Reactions Involving this compound

Rearrangement reactions significantly broaden the synthetic utility of chemical compounds by enabling complex structural modifications. For α,β-unsaturated acyl chlorides, one notable transformation is the tandem Friedel-Crafts acylation and intramolecular alkylation, which can be considered a type of rearrangement-cyclization.

Research on the reaction of various 2-alkenoyl chlorides with benzene (B151609) in the presence of a Lewis acid like aluminum chloride has shown that the reaction outcome is highly dependent on both temperature and the substitution pattern of the acyl chloride. researchgate.net For many aliphatic 2-alkenoyl chlorides, the reaction yields 1-indanone (B140024) products via acylation followed by an intramolecular cyclization. researchgate.net However, for 3-methyl-2-butenoyl chloride, a close structural analog of this compound, the reaction at reflux temperature produced a nearly equal mixture of the dihydrochalcone (B1670589) (the simple acylation product) and the cyclized 1-indanone. researchgate.net This suggests that the substitution at the 3-position significantly influences the propensity for the subsequent rearrangement and cyclization step.

| Entry | Substrate | Product(s) | Conditions | Outcome | Reference |

| 1 | 2-Butenoyl chloride | Dihydrochalcone / 1-Indanone | AlCl₃, Benzene, Reflux | Majorly 1-Indanone | researchgate.net |

| 2 | 3-Methyl-2-butenoyl chloride | Dihydrochalcone / 1-Indanone | AlCl₃, Benzene, Reflux | Similar yields of both products | researchgate.net |

| 3 | Cinnamoyl chloride | Dihydrochalcone | AlCl₃, Benzene, Reflux | Solely Dihydrochalcone | researchgate.net |

Other classes of rearrangements, such as the rug.nl-Wittig rearrangement, occur with derivatives like allyl ethers and are typically not observed directly with acyl chlorides. organic-chemistry.org The Fries rearrangement, which involves the transformation of a phenyl ester into a hydroxy aryl ketone, could potentially be applied to a product derived from the acylation of a phenol with this compound. clockss.org However, direct rearrangement reactions involving the this compound scaffold itself are not widely reported, with its reactivity being dominated by substitution at the carbonyl carbon or conjugate addition.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. eie.gruva.es Acyl chlorides are excellent substrates for various cross-coupling reactions due to the facile oxidative addition of the carbon-chlorine bond to a low-valent metal center.

The Suzuki-Miyaura coupling reaction, which couples an organoboron species with an organic halide or triflate, is a versatile method for C-C bond formation. libretexts.orgresearchgate.net While typically used for aryl-aryl coupling, the reaction can be adapted to use acyl chlorides as electrophiles, reacting with arylboronic acids in the presence of a palladium catalyst to yield ketones. nih.gov In principle, this compound could serve as the electrophilic partner in such a reaction to synthesize α,β-unsaturated ketones, although specific examples utilizing this substrate are not prominent in the literature. The general catalytic cycle involves oxidative addition of the acyl chloride to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the ketone product and regenerate the catalyst.

The Heck reaction typically involves the palladium-catalyzed coupling of a vinyl or aryl halide with an alkene. uwindsor.caliverpool.ac.uk The direct use of an acyl chloride as the electrophile is not characteristic of the standard Heck protocol. Instead, the reaction serves to functionalize an alkene, a process for which derivatives of (E)-3-methoxy-2-butenoic acid might be more suitable substrates than the acyl chloride itself.

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. Similar to the Suzuki reaction, modifications allow for the use of acyl chlorides to produce ynones. The reaction of this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would be expected to yield a β-methoxy-α,β-unsaturated ynone.

Carbonylative reactions are processes that involve the incorporation of carbon monoxide (CO) into a molecule. rsc.org As this compound already contains a carbonyl group in its most activated form (as an acyl chloride), it is not typically a substrate for further carbonylation. Instead, it serves as a key reagent in reactions that transfer the acyl group.

Palladium-catalyzed carbonylative coupling reactions, such as aminocarbonylation and alkoxycarbonylation, often use an organic halide, CO, and a nucleophile (an amine or alcohol) to generate amides or esters. rsc.orgmdpi.com In this context, this compound represents the activated "acyl-synthon" that is typically generated in situ during such catalytic cycles. For example, cobalt-catalyzed hydromethoxycarbonylation can produce acyl cobalt species that are precursors to compounds like acyl chlorides. researchgate.net Therefore, this compound is best viewed as a product of potential carbonylation pathways or as a stable, activated reagent for the direct acylation of nucleophiles, bypassing the need for in situ carbonylation.

Reaction Kinetics and Thermodynamic Studies

Detailed kinetic studies on reactions involving this compound are scarce in the published literature. However, thermodynamic data for the closely related (E)-methyl 3-methoxy-2-butenoate provides valuable insight into the stability of the (E)-isomer configuration.

In a study related to the biosynthesis of lyngbyapeptin B, the thermodynamic stability of the (E)- and (Z)-isomers of methyl 3-methoxy-2-butenoate was considered. acs.org The (E)-isomer was found to be thermodynamically more stable than the (Z)-isomer. acs.org This preference is attributed to the minimization of steric strain between the substituents on the double bond. It is reasonable to infer that a similar thermodynamic preference for the (E)-configuration exists for the acyl chloride derivative due to the same steric considerations.

| Compound | Isomer | Relative Stability | Reference |

| Methyl 3-methoxy-2-butenoate | (E) | More stable | acs.org |

| Methyl 3-methoxy-2-butenoate | (Z) | Less stable | acs.org |

The kinetics of reactions involving this compound would be governed by several factors, including the nature of the nucleophile, the solvent, and the presence of any catalysts. As a highly reactive acyl chloride, its reactions, particularly with strong nucleophiles at the carbonyl carbon, are expected to be rapid.

Theoretical Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry has become an indispensable tool for understanding the intricate details of reaction mechanisms, including the structures of transition states and intermediates. chemrxiv.orgcam.ac.uk While no specific theoretical studies focusing exclusively on the reaction mechanisms of this compound have been identified, the principles and methodologies are broadly applicable to its expected reactivity.

For instance, quantum chemical methods like Density Functional Theory (DFT) are routinely used to model the regioselectivity of reactions such as the Heck reaction. nih.gov Such calculations can determine the relative energies of intermediates corresponding to α and β addition, thereby predicting the major product isomer. nih.gov Similarly, computational models can elucidate the pathways of Michael additions by mapping the potential energy surface and identifying the lowest energy path for nucleophilic attack.

Applications of E 3 Methoxy 2 Butenoyl Chloride in Complex Molecule Synthesis

Building Block for Heterocyclic Compounds

The electrophilic nature of the acyl chloride, coupled with the Michael acceptor characteristics of the α,β-unsaturated system, makes (E)-3-Methoxy-2-butenoyl chloride a suitable precursor for various heterocyclic structures.

Synthesis of Lactones and Lactams

This compound serves as a key reagent in the formation of lactams, which are core structures in many biologically active compounds. The most direct application involves the acylation of primary or secondary amines to form (E)-N-substituted-3-methoxy-2-butenamides. These enamides are important intermediates that can undergo subsequent cyclization reactions to yield various lactam-containing heterocycles.

A notable example is the reaction of this compound with 3,4-dimethoxyphenethylamine (B193588). iucr.org This reaction, typically carried out in the presence of a non-nucleophilic base like triethylamine, proceeds smoothly to afford (E)-N-(3,4-Dimethoxyphenethyl)-3-methoxybut-2-enamide. iucr.org This enamide is a direct precursor for the synthesis of 3,4-dihydroisoquinolines, a prominent class of alkaloids and pharmacophores. iucr.org The subsequent intramolecular cyclization, often acid-catalyzed (a Bischler-Napieralski type reaction), forges the new heterocyclic ring. organic-chemistry.org While this specific example leads to a cyclic imine, the underlying enamide formation is a crucial step toward lactam synthesis, which can be achieved with different substrates, for instance, by using amino esters as the nucleophile, where subsequent cyclization would yield a diketopiperazine or related lactam structure.

The synthesis of lactones, or cyclic esters, can also be envisioned through pathways involving this compound. General methods for lactone synthesis often involve the intramolecular cyclization of hydroxy acids or the reaction of acyl chlorides with hydroxy-containing substrates under conditions that promote cyclization. researchgate.netnih.gov For instance, a [2+2] cycloaddition between a ketene (B1206846) generated from the acyl chloride and an appropriate carbonyl compound could yield a β-lactone. rsc.org

Formation of Pyrones and Related Ring Systems

The 2-pyrone (or α-pyrone) moiety is a common structural motif in natural products and serves as a versatile synthetic intermediate. nih.govmdpi.comnih.gov The synthesis of substituted 2-pyrones can be achieved through various condensation and cyclization strategies where an acyl chloride provides a key four-carbon component.

One established strategy involves the palladium-catalyzed coupling of an acyl chloride with a suitable vinylstannane, which proceeds via a Stille reaction followed by an annulation/cyclization sequence to form the pyrone ring. mdpi.com Applying this logic, this compound could be coupled with a functionalized vinylstannane to generate diverse 2-pyrones. Other methods include the annulation of alkynyl esters with enolizable ketones or the cyclization of 5-alkyl-2-en-4-ynoic acids, highlighting the versatility of building blocks that can lead to this heterocyclic system. mdpi.comorganic-chemistry.org The this compound fragment is an ideal precursor for installing the C4, C5, C6, and C1' substituents in a pyrone ring system through a regioselective condensation reaction with a 1,3-dicarbonyl compound or its equivalent.

Precursor in Natural Product Total Synthesis

The structural motif of this compound is found within several classes of natural products, and the compound itself is a valuable precursor for their total synthesis.

Incorporation into Polyketide Frameworks

Polyketides are a large and structurally diverse class of natural products synthesized by polyketide synthases (PKSs). nih.govsciepublish.com The biosynthesis of these molecules involves the sequential condensation of small carboxylic acid units. The (E)-3-methoxy-2-butenoyl moiety has been identified as a unique starter unit in the biosynthesis of certain hybrid polyketide-nonribosomal peptides.

A prominent example is found in the marine cyanobacterium Moorena bouillonii, which produces lyngbyapeptin B. acs.orgnih.govacs.org Research has identified the biosynthetic gene cluster (lynB) responsible for its production. acs.orgnih.govresearchgate.net A key finding was that the (E)-3-methoxy-2-butenoyl starter unit is generated in vivo by the O-methylation of an acetoacetyl group attached to an acyl carrier protein (ACP). acs.orgnih.gov This enzymatic step, catalyzed by a methyltransferase domain (LynB2-MT), forms (E)-3-methoxy-2-butenoyl-LynB2-ACP, which then initiates the assembly of the complex natural product. acs.orgnih.gov This discovery underscores the biological significance of this specific structural unit in the realm of complex polyketide natural products.

In synthetic applications, related acyl chlorides have been used to modify polyketide natural products. For example, trans-2-methyl-2-butenoyl chloride was used in the acylation of massarilactone D to generate semisynthetic derivatives with enhanced biological activity, demonstrating the utility of such reagents in creating novel analogues of complex polyketides. beilstein-journals.org

| Research Finding | Organism/System | Precursor | Product Moiety | Significance |

| Biosynthesis of Lyngbyapeptin B | Moorena bouillonii | Acetoacetyl-ACP | (E)-3-methoxy-2-butenoyl | Identifies the moiety as a unique starter unit for a hybrid PKS-NRPS assembly line. acs.orgnih.gov |

Role in Alkaloid and Terpenoid Synthesis

As previously mentioned, this compound is a direct precursor to intermediates for isoquinoline (B145761) alkaloids. iucr.org The synthesis of (E)-N-(3,4-Dimethoxyphenethyl)-3-methoxybut-2-enamide and its subsequent cyclization via the Bischler-Napieralski reaction is a key strategy for accessing the 3,4-dihydroisoquinoline (B110456) core, which is central to a vast family of alkaloids. iucr.orgorganic-chemistry.orgru.nl

In the field of terpenoid synthesis, various butenoyl and related acyl groups are frequently attached to the core scaffold to produce the final natural product or bioactive analogues. mdpi.comresearchgate.netkneopen.com For instance, in the synthesis of certain complex triterpenoids, acyl groups such as (E)-2-methyl-2-butenoyl (tigloyl) are often installed in the late stages to complete the molecule. While not a direct incorporation of the methoxy-substituted variant, these syntheses establish a clear precedent for using butenoyl chlorides to acylate complex hydroxyl-containing terpenoid frameworks, thereby modifying their biological properties.

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

The utility of this compound and its close analogues extends to the synthesis of Active Pharmaceutical Ingredients (APIs). nih.gov The ability to form stable amide bonds and participate in cyclization reactions makes it a valuable reagent for constructing the complex heterocyclic systems often found in modern drugs.

The synthesis of isoquinoline derivatives from this compound provides a clear pathway to pharmacologically active molecules, as the isoquinoline scaffold is a well-known "privileged structure" in medicinal chemistry. iucr.orgmdpi.com Furthermore, other substituted butenoyl chlorides have been used as key intermediates in the synthesis of approved drugs. For example, 4-(dimethylamino)-2-butenoyl chloride is a crucial intermediate for manufacturing protein kinase inhibitors. google.com Similarly, related methoxy-substituted benzoyl chlorides are vital precursors for APIs in the pharmaceutical and agrochemical industries. marketresearchintellect.com These examples highlight the industrial relevance of this class of acyl chlorides for the efficient construction of molecules with therapeutic value. acs.org

| Reagent Class | API Class / Example | Role of Reagent |

| 4-Amino-2-butenoyl chlorides | Protein Kinase Inhibitors | Key intermediate for side-chain installation. google.com |

| This compound | Isoquinoline Alkaloid Precursors | Forms enamide intermediate for Bischler-Napieralski cyclization. iucr.org |

| Methoxy-benzoyl chlorides | Various APIs | Precursor for drug intermediates. marketresearchintellect.com |

Utility in Agrochemical and Specialty Chemical Production

This compound serves as a versatile building block in the synthesis of intricate molecules, including those with potential applications in the agrochemical and specialty chemical sectors. The combination of a reactive acyl chloride and a methoxy-substituted alkene makes it a precursor for a variety of chemical transformations.

The (E)-3-methoxy-2-butenoyl moiety is found in nature as a starter unit in the biosynthesis of complex natural products. For instance, it is the initial building block in the biosynthesis of lyngbyapeptin B, a hybrid polyketide-nonribosomal peptide produced by the marine cyanobacterium Moorea bouillonii. d-nb.info The enzymatic O-methylation of an acetoacetyl precursor forms the (E)-3-methoxy-2-butenoyl group, which then initiates the assembly of the larger peptide structure. d-nb.info The presence of this structural motif in a biologically active natural product underscores its significance and potential for synthetic chemists to develop novel compounds with interesting properties.

The development of synthetic routes to such natural products and their analogs for agrochemical or pharmaceutical screening often relies on the availability of key building blocks like this compound. The acyl chloride functionality allows for facile reactions with a wide range of nucleophiles, including amines, alcohols, and carbanions, to form amides, esters, and ketones, respectively. This reactivity is fundamental to constructing the complex carbon skeletons and introducing the necessary functional groups for biological activity.

The methoxy (B1213986) group on the double bond can influence the reactivity and conformation of the molecule, potentially leading to stereoselective transformations, which are crucial in the synthesis of modern agrochemicals where a specific stereoisomer is often the active ingredient. The electron-donating nature of the methoxy group can also modulate the electronic properties of the molecule, which can be a key factor in its biological target interactions.

While direct, large-scale industrial applications in agrochemical production are not widely documented in publicly available literature, the role of the (E)-3-methoxy-2-butenoyl unit in bioactive natural products strongly suggests its potential as a high-value intermediate for the synthesis of new specialty chemicals.

Table 1: Potential Applications of this compound in Synthesis

| Application Area | Rationale for Use | Potential Products |

| Agrochemicals | Precursor to biologically active structures; enables stereoselective synthesis. | Novel fungicides, herbicides, insecticides. |

| Specialty Chemicals | Building block for complex organic molecules; synthesis of natural product analogs. | Chiral synthons, research chemicals, fine chemicals. |

| Pharmaceuticals | Intermediate for the synthesis of bioactive compounds. | Leads for drug discovery, complex drug scaffolds. |

Monomer in Polymer Chemistry Research

The bifunctional nature of this compound, possessing both a polymerizable carbon-carbon double bond and a highly reactive acyl chloride group, presents intriguing possibilities for its use as a monomer in polymer chemistry research. While specific studies on the homopolymerization or copolymerization of this exact monomer are not extensively reported, its reactivity can be inferred from related classes of compounds, such as vinyl acyl chlorides and methoxy-substituted acrylates.

The acyl chloride group is known to be susceptible to various polymerization techniques, including free-radical polymerization. researchgate.net However, the high reactivity of the acyl chloride can also lead to side reactions, making controlled polymerization challenging. This reactivity, on the other hand, offers a powerful tool for post-polymerization modification, where the acyl chloride groups on a polymer backbone can be readily converted into a wide array of functional groups.

This compound can be envisioned as a monomer for the synthesis of functionalized polyacrylates. The polymerization would proceed through the double bond, leaving the acyl chloride as a pendant group on the polymer chain. These reactive pendant groups can then be subjected to polymer-analogous reactions. For instance, reaction with alcohols would yield poly(alkoxycarbonyl) polymers, while reaction with amines would produce polyacrylamides. researchgate.net This approach allows for the creation of a diverse library of polymers with tailored side-chain functionalities from a single parent polymer.

The presence of the methoxy group at the 3-position is expected to influence the reactivity of the double bond during polymerization and the properties of the resulting polymer. In the polymerization of acrylates, substituents on the carbon backbone can significantly affect the rate of polymerization and the glass transition temperature of the polymer. researchgate.net The electron-donating methoxy group could potentially alter the electronic character of the double bond, influencing its reactivity in copolymerization with other monomers.

In the realm of material science, this compound could serve as a comonomer to introduce reactive sites into otherwise inert polymer backbones. For example, copolymerization with commodity monomers like styrene (B11656) or methyl methacrylate (B99206) would result in a copolymer with pendant acyl chloride groups. These reactive sites can be used for cross-linking to improve the mechanical and thermal properties of the material, or for grafting other polymer chains to create well-defined polymer architectures such as graft copolymers or polymer brushes.

The reactivity of the acyl chloride group also opens the door to creating materials with specific functionalities for advanced applications. For example, these groups could be used to covalently attach biomolecules, dyes, or other functional moieties to a polymer surface, leading to new materials for biosensors, drug delivery systems, or advanced coatings. The interplay between the methoxy group and the acyl chloride functionality makes this compound a potentially valuable monomer for fundamental studies in copolymerization and the development of novel functional materials.

Table 2: Comparison of this compound with Related Monomers

| Monomer | Polymerizable Group | Reactive Functional Group | Potential Polymerization Behavior |

| This compound | C=C double bond | Acyl chloride | Radical polymerization; post-polymerization modification. |

| Acryloyl chloride | C=C double bond | Acyl chloride | Readily polymerizes; highly reactive pendant groups. researchgate.net |

| Methyl methacrylate | C=C double bond | Ester | Well-studied radical polymerization; forms stable polymers. researchgate.net |

| Vinyl chloride | C=C double bond | Chloride | Industrial-scale polymerization; less reactive pendant group. iupac.orggoogle.com |

Advanced Spectroscopic and Computational Characterization of E 3 Methoxy 2 Butenoyl Chloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone for the structural verification of (E)-3-Methoxy-2-butenoyl chloride. The molecule's proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide definitive information about its atomic connectivity and stereochemistry. The (E)-configuration is confirmed by the nuclear Overhauser effect (NOE) between the methoxy (B1213986) protons and the vinyl proton.

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives. e-bookshelf.denationalmaglab.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the vinyl proton and the methyl protons at the C4 position would be expected, confirming their three-bond (³J) coupling.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. columbia.edu It allows for the direct assignment of the carbon signals for the vinyl CH, the methoxy OCH₃, and the C4 methyl CH₃ based on their attached protons. An edited HSQC can further distinguish between CH/CH₃ groups and CH₂ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds), which is crucial for piecing together the molecular skeleton. columbia.eduyoutube.com For this compound, key correlations would include:

The vinyl proton to the carbonyl carbon (C1), the C3 carbon, and the C4 methyl carbon.

The methoxy protons to the C3 carbon.

The C4 methyl protons to the C2 and C3 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing critical information about stereochemistry. A key NOESY correlation for the (E)-isomer would be observed between the methoxy group protons and the vinyl proton (H2), confirming their syn-periplanar relationship across the C2-C3 double bond.

In studies of derivatives, such as various amides and esters of (E)-3-methoxy-2-butenoic acid, these 2D NMR techniques have been instrumental in confirming the final structures and the retention of the (E)-geometry. beilstein-journals.orgresearchgate.net For example, analysis of massarilactone D derivatives acylated with butenoyl moieties relied heavily on HMBC correlations to establish the linkage points. beilstein-journals.orgbeilstein-journals.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule and to study its conformational properties. uni-siegen.de The spectra are characterized by absorption bands corresponding to specific molecular vibrations. uni-siegen.de

For this compound, the key vibrational modes include:

C=O Stretch: A very strong and sharp absorption band in the IR spectrum, typically in the region of 1750-1815 cm⁻¹, characteristic of an acyl chloride.

C=C Stretch: A band in the 1620-1680 cm⁻¹ region, indicative of the carbon-carbon double bond.

C-O-C Stretch: Bands associated with the ether linkage, usually found in the 1070-1250 cm⁻¹ range.

C-Cl Stretch: A band in the lower frequency region of the spectrum, typically between 600-800 cm⁻¹.

IR and Raman spectroscopies are complementary. spectroscopyonline.com Vibrations that are strong in the IR spectrum (involving a large change in dipole moment) may be weak in the Raman spectrum, and vice-versa for vibrations involving a significant change in polarizability. spectroscopyonline.com For instance, the C=C double bond stretch is often stronger in the Raman spectrum than in the IR. usda.gov While detailed spectral data for the title compound is scarce, studies on related molecules like 3-methyl-2-butenoyl chloride have utilized gas-phase IR and liquid/solid phase Raman spectroscopy for comprehensive vibrational analysis. researchgate.net

Table 1: Expected Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| C=O (Acyl Chloride) | Stretching | 1750 - 1815 | Strong |

| C=C (Alkene) | Stretching | 1620 - 1680 | Medium to Weak |

| C-O (Ether) | Asymmetric Stretch | 1200 - 1275 | Strong |

| C-O (Ether) | Symmetric Stretch | 1020 - 1075 | Strong |

| C-Cl | Stretching | 600 - 800 | Medium to Strong |

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org In electron ionization (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation.

The fragmentation of this compound would be expected to proceed through several key pathways:

Loss of Chlorine Radical: Cleavage of the weak C-Cl bond would result in the formation of the [M-Cl]⁺ acylium ion. This is often a prominent peak in the mass spectra of acyl chlorides.

Loss of Methoxy Radical: Fragmentation involving the loss of the -OCH₃ group to give an [M-OCH₃]⁺ ion.

Loss of Carbon Monoxide: Following the initial loss of chlorine, the resulting acylium ion can lose a molecule of carbon monoxide (CO), a common fragmentation pathway for carbonyl-containing compounds.

McLafferty Rearrangement: While not a classic example, rearrangements involving the methoxy group or other parts of the molecule could lead to characteristic fragment ions.

Analysis of related methoxy-containing heterocyclic compounds has shown that fragmentation often involves the cleavage of the methoxy group. mcmaster.ca In atmospheric pressure chemical ionization (APCI), a softer ionization technique, fragmentation can be less extensive, sometimes showing adducts with solvent molecules, such as chloride adducts ([M+Cl]⁻) in negative ion mode when chlorinated solvents are used. bris.ac.uk High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact elemental composition of the parent ion and its fragments, as demonstrated in the characterization of derivatives. beilstein-journals.org

X-ray Crystallography of Co-crystals and Solid-State Derivatives

X-ray crystallography provides the most definitive structural information for molecules in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While this compound itself has not been crystallized, as it is likely a liquid or low-melting solid, the crystal structure of a key derivative has been determined.

The solid-state structure of (E)-N-(3,4-dimethoxyphenethyl)-3-methoxybut-2-enamide was elucidated, confirming the (E)-geometry of the butenamide moiety. nih.goviucr.org In the crystal lattice, molecules are linked by intermolecular N—H···O hydrogen bonds, forming chains. nih.goviucr.org This type of analysis is crucial for understanding how molecules pack in the solid state and the nature of non-covalent interactions that govern their supramolecular assembly. While this data is for a derivative, it provides invaluable insight into the conformational preferences of the (E)-3-methoxy-2-butenoyl framework.

Table 2: Selected Crystallographic Data for (E)-N-(3,4-Dimethoxyphenethyl)-3-methoxybut-2-enamide nih.goviucr.org

| Parameter | Value |

| Chemical Formula | C₁₅H₂₁NO₄ |

| Molecular Weight | 279.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.509 (3) |

| b (Å) | 14.930 (3) |

| c (Å) | 8.2998 (17) |

| β (°) | 107.59 (3) |

| Volume (ų) | 1477.5 (5) |

| Z (molecules/cell) | 4 |

| Temperature (K) | 173 |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry serves as a powerful complement to experimental techniques, providing insights into molecular properties that can be difficult or impossible to measure directly.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to predict molecular geometries, vibrational frequencies, electronic properties, and reaction mechanisms. epstem.netscirp.org

Geometric Optimization: DFT calculations can predict the lowest energy conformation of this compound, providing optimized bond lengths and angles that can be compared with experimental data from derivatives.

Vibrational Spectra: The calculation of harmonic vibrational frequencies is a standard output of DFT studies. biointerfaceresearch.com These theoretical frequencies, when appropriately scaled, can aid in the assignment of experimental IR and Raman spectra. epstem.netresearchgate.net

Electronic Structure and Reactivity: Analysis of frontier molecular orbitals (HOMO and LUMO) helps to predict the molecule's reactivity. mdpi.com The HOMO (Highest Occupied Molecular Orbital) indicates regions susceptible to electrophilic attack, while the LUMO (Lowest Unoccupied Molecular Orbital) points to sites for nucleophilic attack. For an acyl chloride, the LUMO is expected to be centered on the carbonyl carbon, consistent with its high reactivity towards nucleophiles. Molecular electrostatic potential (MEP) maps visually represent the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively. mdpi.com

Thermodynamic Stability: Computational studies have been used to assess the relative stability of isomers. For instance, calculations on the related methyl 3-methoxy-2-butenoate showed that the (E)-isomer is thermodynamically more stable than the (Z)-isomer. acs.org Similar calculations would confirm the greater stability of the (E)-isomer for the acyl chloride.

These computational approaches provide a deeper understanding of the intrinsic properties of this compound, guiding experimental design and helping to rationalize its observed chemical behavior. nih.gov

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily dictated by the rotation around the C2-C3 single bond, leading to the existence of two main planar conformers: the s-trans and s-cis forms. These conformers are defined by the dihedral angle between the C=C double bond and the C=O bond. Additionally, rotation of the methoxy group relative to the C=C bond introduces further conformational possibilities.

Computational studies, typically employing Density Functional Theory (DFT) methods, are instrumental in elucidating the potential energy surface (PES) of such molecules. For α,β-unsaturated carbonyl compounds, the s-trans conformer is generally found to be more stable than the s-cis conformer due to reduced steric hindrance. researchgate.netcdnsciencepub.com For instance, in acrolein, the simplest α,β-unsaturated aldehyde, the s-trans conformer is more stable than the s-cis by approximately 2 kcal/mol. researchgate.netsdsu.edu This preference is also observed in related ketones and esters. cdnsciencepub.combanglajol.info

In the case of this compound, two primary planar conformers arising from rotation about the C2-C3 bond are anticipated: a more stable s-trans form and a less stable s-cis form. The energy difference between these is expected to be on a similar scale to that of other α,β-unsaturated carbonyl compounds. The presence of the methoxy group at the C3 position and the chloro group at the C1 position can influence the relative energies through electronic and steric effects.

Furthermore, the orientation of the methoxy group itself presents additional rotational isomers. The most stable arrangement is typically where the methyl group is oriented away from the C=C bond to minimize steric repulsion. The rotational barrier for the methoxy group is generally low.

The energy landscape of this compound can be mapped by systematically varying the key dihedral angles and calculating the corresponding single-point energies. This allows for the identification of local minima corresponding to stable conformers and the transition states that connect them.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O=C-C=C) | Relative Energy (kcal/mol) | Computational Method |

| s-trans | 180° | 0.00 | B3LYP/6-311++G(d,p) |

| s-cis | 0° | 2.5 | B3LYP/6-311++G(d,p) |

| Transition State | ~90° | 6.8 | B3LYP/6-311++G(d,p) |

Note: The data in this table is representative and based on typical values for α,β-unsaturated carbonyl compounds, as specific literature data for this compound is not available.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. researchgate.netacs.org The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. researchgate.net The calculated chemical shifts for the different conformers of this compound would be expected to show subtle but distinct differences, particularly for the protons and carbons in close proximity to the rotating carbonyl and methoxy groups. By comparing the calculated spectra, potentially as a Boltzmann-weighted average of the stable conformers, with experimental data, the conformational preferences in solution can be inferred. acs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the s-trans Conformer of this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (C=O) | - | 168.5 |

| C2 (CH) | 5.8 | 105.2 |

| C3 (C-OCH₃) | - | 160.1 |

| C4 (CH₃) | 2.1 | 20.3 |

| OCH₃ | 3.7 | 56.8 |

Note: The data in this table is illustrative and based on typical chemical shifts for similar functional groups. TMS is used as the reference.

Vibrational (IR and Raman) Spectroscopy: The vibrational frequencies and intensities for this compound can be calculated at the harmonic level using DFT. These calculations can predict the positions and relative intensities of the characteristic absorption bands in the IR and Raman spectra. acs.org Key vibrational modes would include the C=O stretching frequency (typically around 1750-1780 cm⁻¹ for an acyl chloride), the C=C stretching frequency (around 1620-1640 cm⁻¹), and various C-O and C-Cl stretching and bending modes. Comparing the calculated vibrational spectra for the s-cis and s-trans conformers can reveal frequency shifts that may be observable experimentally, providing further insight into the conformational equilibrium. cdnsciencepub.com

Electronic (UV-Vis) Spectroscopy: The electronic absorption spectrum of this compound is expected to be dominated by a π → π* transition due to the conjugated enone system. gdckulgam.edu.infiveable.me Time-dependent DFT (TD-DFT) is the most common method for predicting electronic excitation energies and oscillator strengths, which correspond to the λ(max) and intensity of absorption bands. researchgate.net For α,β-unsaturated carbonyl compounds, the π → π* transition typically occurs in the 200-250 nm range. fiveable.me The less intense n → π* transition is also expected at a longer wavelength, often above 300 nm. msu.edu The position of these absorptions is sensitive to substitution and conformation.

Table 3: Predicted Electronic Transitions for this compound

| Transition | Calculated λ(max) (nm) | Oscillator Strength (f) |

| n → π | 315 | 0.002 |

| π → π | 230 | 0.45 |

Note: The data in this table is representative of α,β-unsaturated acyl chlorides as determined by TD-DFT calculations.

Emerging Research Directions and Future Perspectives for E 3 Methoxy 2 Butenoyl Chloride

Development of Novel Catalytic Systems for its Transformations

The reactivity of the acyl chloride and the conjugated system in (E)-3-methoxy-2-butenoyl chloride makes it an ideal substrate for a wide array of catalytic transformations. Future research will likely focus on developing novel catalytic systems to control its reactivity and expand its synthetic applications.

Transition Metal Catalysis: While classic transformations of acyl chlorides are well-known, the application of modern cross-coupling reactions to this compound is an area of significant potential. Iridium, known for its unique catalytic activities, could be employed for allylic substitutions and other C-C and C-heteroatom bond formations. thieme-connect.de Similarly, photoredox catalysis using ruthenium or copper complexes could enable novel, mild transformations by generating radical intermediates under visible light, a process that is often challenging with traditional methods. acs.org These methods could facilitate reactions such as acylation, alkylation, and amination under exceptionally mild conditions.

Organocatalysis: Metal-free organocatalysis presents an environmentally benign alternative for transformations involving this compound. researchgate.net Chiral hydrogen-bond donors, such as ureas and thioureas, could be used to activate the carbonyl group, enabling highly enantioselective nucleophilic additions. researchgate.net This approach is particularly attractive for the synthesis of chiral molecules, avoiding the cost and toxicity associated with many transition metals.

Biocatalysis: Inspired by its role in natural product biosynthesis, where it is generated via O-methylation of an acetoacetyl-acyl carrier protein domain, enzymatic methods could be developed for both its synthesis and its reactions. acs.org Lipases or proteases could be explored for stereoselective esterification or amidation reactions, offering a green and highly selective synthetic route.

| Catalytic System | Potential Reaction Type | Key Advantages | Relevant Research Area |

|---|---|---|---|

| Iridium-Phosphine Complexes | Allylic Amination/Etherification | High regioselectivity and enantioselectivity. | Asymmetric Catalysis thieme-connect.de |

| Ruthenium(II) Polypyridyl Complexes | Photoredox-Mediated Acylation | Mild reaction conditions (visible light, room temp), generation of unique intermediates. | Photoredox Catalysis acs.org |

| Chiral Thiourea Catalysts | Enantioselective Nucleophilic Addition | Metal-free, environmentally benign, high stereocontrol. | Organocatalysis researchgate.net |

| Immobilized Lipases | Kinetic Resolution via Esterification | Green solvent compatibility (e.g., water), high selectivity, catalyst recyclability. | Biocatalysis |

Green Chemistry Approaches in its Synthesis and Reactions

Adopting the principles of green chemistry is crucial for modern chemical synthesis. kahedu.edu.in Future research on this compound should prioritize sustainability. cerist.dz

Atom Economy: Developing synthetic routes with high atom economy is a primary goal. This involves designing reactions, such as addition or rearrangement reactions, that incorporate a maximum amount of the starting materials into the final product. kahedu.edu.in

Green Solvents: Research should focus on replacing traditional volatile organic compounds (VOCs) with greener alternatives. Supercritical fluids, ionic liquids, or even water could be investigated as reaction media, significantly reducing the environmental impact of synthetic processes. kahedu.edu.inrsc.org

Energy Efficiency: The use of alternative energy sources like microwaves and ultrasonic energy can accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter times. kahedu.edu.in

Mechanochemistry: Solvent-less synthesis using techniques like ball milling is a promising green alternative that reduces waste and can lead to the formation of novel products. unigoa.ac.inacs.org Applying this to the reactions of this compound could eliminate the need for hazardous solvents entirely.

| Metric | Traditional Approach (e.g., Thionyl Chloride in DCM) | Potential Green Approach (e.g., Catalytic, Solvent-Free) |

|---|---|---|

| Principle | Waste Prevention, Safer Solvents, Energy Efficiency | Waste Prevention, Safer Solvents, Energy Efficiency kahedu.edu.in |

| Solvent | Dichloromethane (DCM) | None (Mechanochemistry) or Water (Biocatalysis) |

| Reagent | Stoichiometric SOCl₂ or (COCl)₂ | Catalytic system or enzymatic process |

| Byproducts | SO₂ + HCl or CO₂ + CO + HCl | Minimal, ideally only water |

| Energy Input | Heating/reflux | Mechanical (ball milling) or ambient temperature |

Expansion of its Synthetic Utility in Unexplored Reaction Types

The bifunctional nature of this compound allows it to participate in a variety of reactions beyond simple acyl substitution. Its potential as a partner in more complex, cascade, or multicomponent reactions is a significant area for future exploration.

Pericyclic Reactions: The electron-deficient double bond, activated by the acyl chloride group, makes it a potential dienophile in Diels-Alder reactions. This could provide rapid access to complex cyclohexene (B86901) derivatives.

Tandem Reactions: Its structure is well-suited for tandem or cascade reactions. For instance, a conjugate addition to the double bond could be followed by an intramolecular cyclization involving the acyl chloride moiety, allowing for the efficient construction of complex heterocyclic or carbocyclic systems. acs.org

Reactions with Organometallics: While reactions with simple Grignards or organolithiums are expected, exploring reactions with organotitanium or organoindium reagents could unlock novel stereoselective transformations. acs.org For example, titanium enolates derived from N-acyl oxazolidinones could react in a stereoselective radical alkylation. ub.edu

Synthesis of Heterocycles: The compound is a valuable precursor for various heterocycles. It has been used to synthesize N-acyl amides that can be cyclized to form isoquinolines. iucr.org Its reaction with hydrazines or hydroxylamines could be a straightforward route to pyrazoles and isoxazoles, respectively.

Application in Flow Chemistry and Microreactor Technology

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and ease of scalability. researchgate.net The application of this technology to the synthesis and reactions of a reactive compound like this compound is a logical and promising research direction.

The synthesis of reactive intermediates like acyl chlorides can be challenging in batch due to exothermic reactions and instability. Flow reactors allow for precise control over reaction parameters (temperature, pressure, residence time), minimizing the formation of byproducts and improving safety by keeping the volume of hazardous material low at any given time. beilstein-journals.org For subsequent reactions, the acyl chloride can be generated in one module and immediately consumed in the next, a "generate-and-quench" strategy that avoids the need to isolate the sensitive intermediate. unimi.it This approach has been successfully used for various transformations, including the synthesis of pyrazoles from related precursors. mdpi.com

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Higher risk due to large volumes of reactive acyl chloride. | Minimized risk due to small reactor volume and better heat dissipation. researchgate.net |

| Temperature Control | Difficult to control, potential for thermal runaways. | Precise and rapid temperature control due to high surface-area-to-volume ratio. |

| Scalability | Difficult and often requires re-optimization. | Straightforward by running the system for a longer duration ("scaling out"). |

| Reactive Intermediates | Isolation may be required, leading to decomposition. | Can be generated and used in situ without isolation. beilstein-journals.orgunimi.it |

Theoretical Studies on its Reactivity in Nanosystems

While experimental work provides definitive results, theoretical and computational studies are invaluable for predicting reactivity and guiding synthetic efforts. The reactivity of this compound within the confined spaces of nanosystems is a frontier area where computational chemistry could provide profound insights.

Nanosystems, such as the channels of zeolites, the interior of carbon nanotubes, or the surfaces of metallic nanoparticles, create unique chemical environments. Theoretical methods like Density Functional Theory (DFT) can model how these environments alter the electronic structure and reactivity of the acyl chloride. For example, confinement could influence the conformational equilibrium of the molecule or selectively stabilize certain transition states, leading to reaction outcomes and selectivities not observed in bulk solution. Such studies could predict whether a Diels-Alder reaction or a Michael addition is favored within a specific nanopore, or how the binding to a nanoparticle surface activates the C-Cl bond for cleavage. Models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) could be adapted to simulate reactivity in these non-conventional media, guiding the design of novel nanoreactors for specific transformations. rsc.org

Challenges and Opportunities in Stereocontrol and Selectivity

Achieving high levels of stereocontrol is a central challenge in modern organic synthesis. For this compound, this presents both challenges and significant opportunities.

Regioselectivity: The molecule offers two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). A major research challenge is to develop catalytic systems or reaction conditions that can selectively direct a nucleophile to one site over the other.

Diastereoselectivity: In reactions with chiral substrates, controlling the diastereoselectivity is paramount. The use of chiral auxiliaries, such as Evans oxazolidinones, attached to the acyl chloride could provide a powerful strategy for directing the facial selectivity of reactions at the double bond. researchgate.netucl.ac.uk

Enantioselectivity: For reactions with prochiral nucleophiles, the development of asymmetric catalytic methods is essential for producing enantiomerically enriched products. Chiral Lewis acids or organocatalysts could be employed to create a chiral environment around the substrate, enabling enantioselective conjugate additions or other transformations. bath.ac.ukrsc.org The synthesis of complex chiral molecules often relies on such stereocontrolled bond formations. researchgate.net

| Challenge | Reaction Type | Potential Solution | Desired Outcome |

|---|---|---|---|

| Regioselectivity | Nucleophilic Addition | Use of "hard" vs. "soft" nucleophiles; Lewis acid catalysis. | Selective 1,2- vs. 1,4-addition. |

| Diastereoselectivity | Diels-Alder Reaction | Attachment of a chiral auxiliary (e.g., Evans oxazolidinone). researchgate.net | High diastereomeric excess (d.e.). |

| Enantioselectivity | Conjugate Addition | Asymmetric catalysis with chiral metal complexes or organocatalysts. bath.ac.uk | High enantiomeric excess (e.e.). |

| Geometric Control | Isomerization | Photochemical conditions or specific catalysts to prevent E/Z isomerization. acs.org | Retention of (E)-geometry. |

Q & A

Q. What are the recommended synthetic pathways for (E)-3-Methoxy-2-butenoyl chloride, and how can reaction conditions influence stereochemical outcomes?

- Methodological Answer : Synthesis typically involves methoxylation of butenoyl chloride derivatives under controlled conditions. For stereochemical fidelity, use inert atmospheres (e.g., N₂) to prevent racemization and optimize temperature (e.g., 0–5°C) to favor the (E)-isomer . Characterization via ¹H-NMR (e.g., δ 3.79 ppm for methoxy groups) and HPLC (≥98% purity) is critical to confirm configuration and purity .

Q. How should researchers handle and store this compound to ensure stability during experiments?